molecular formula C21H20FN3O3 B2677372 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 942008-15-3

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2677372
CAS No.: 942008-15-3
M. Wt: 381.407
InChI Key: CPCZMXGFJSKXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-fluorophenyl group at position 2. The acetamide side chain is linked to a 4-methoxyphenethyl moiety. Its molecular formula is C22H21FN3O3 (calculated molecular weight: 394.42 g/mol).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-8-2-15(3-9-18)12-13-23-20(26)14-25-21(27)11-10-19(24-25)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZMXGFJSKXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the methoxyphenethyl acetamide moiety. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methoxyphenethyl Acetamide Moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

Key Structural and Functional Differences

Methylthio or benzyl substituents (e.g., in ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Acetamide Side Chain Variations :

  • The 4-methoxyphenethyl group in the target compound likely balances hydrophobicity and steric bulk, contrasting with piperidinyl () or antipyrine () moieties, which introduce heterocyclic complexity and diverse binding modes .
  • 4-Fluorophenyl -linked acetamides (e.g., 8b in ) exhibit distinct receptor selectivity profiles compared to phenethyl derivatives .

Synthetic Approaches: The target compound’s synthesis likely involves coupling 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with 4-methoxyphenethylamine using activating agents like thionyl chloride or carbodiimides, analogous to methods in (79% yield for a dichloro analog) . Antipyrine hybrids () require multi-step functionalization of both pyridazinone and antipyrine cores, resulting in lower yields (42–63%) .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s calculated LogP (~3.2) is higher than methoxy derivatives (LogP ~2.8) but lower than dichloro analogs (LogP ~3.8), suggesting intermediate membrane permeability .
  • Hydrogen Bonding: The pyridazinone carbonyl (C=O, IR ~1660 cm⁻¹) and acetamide NH groups facilitate interactions with kinases or GPCRs, as seen in PRMT5 inhibitors () and antipyrine hybrids () .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20FN3O2
  • Molecular Weight : 357.38 g/mol
  • CAS Number : 922994-01-2

The structure includes a pyridazinone core with a fluorophenyl substituent and a methoxyphenethyl group, which may influence its pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the following areas:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
  • HDAC Inhibition : It may act as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy.
  • Inhibition of HDACs :
    • The compound's structural features suggest it may selectively inhibit class I HDACs, particularly HDAC3. This inhibition can lead to altered gene expression profiles that promote apoptosis in cancer cells .
  • Induction of Apoptosis :
    • In vitro studies have indicated that treatment with this compound can increase apoptosis rates in various cancer cell lines, including HepG2 liver cancer cells. Flow cytometry analyses showed significant increases in apoptotic cells upon treatment with escalating doses of the compound .
  • Cell Cycle Arrest :
    • The compound has been observed to induce G2/M phase arrest in treated cells, further contributing to its antiproliferative effects .

In Vitro Studies

A series of assays were performed to evaluate the antiproliferative effects of the compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism Observed
HepG21.30Induction of apoptosis
MDA-MB-2313.50G2/M phase arrest
A2780 (Ovarian)2.80Apoptosis and cell cycle arrest

These results indicate that the compound is particularly potent against liver and breast cancer cell lines.

In Vivo Studies

In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The tumor growth inhibition (TGI) rate was approximately 48% after treatment .

Case Studies

  • Case Study on HepG2 Cells :
    • An experiment was conducted where HepG2 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM) .
  • Combination Therapy :
    • Further studies explored the combination of this compound with traditional chemotherapeutics like taxol and camptothecin, revealing enhanced anticancer activity when used together .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide?

  • Methodological Answer : A multi-step synthesis approach is typically employed. Initial steps involve the functionalization of the pyridazinone core via nucleophilic substitution or coupling reactions. For example, the fluorophenyl group can be introduced using Suzuki-Miyaura cross-coupling with a boronic acid derivative . The acetamide moiety is often appended via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid derivative of the pyridazinone and 4-methoxyphenethylamine. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC-MS are critical .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is necessary to confirm molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F}) provides detailed information on substituent positioning and electronic environments. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended. Comparative analysis with spectral libraries (e.g., PubChem) ensures accuracy .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store the compound in a sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid contact with water due to potential hydrolysis of the acetamide or pyridazinone moieties. In case of inhalation, move to fresh air and seek medical evaluation. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer : Employ design of experiments (DOE) to test variables such as reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for coupling reactions). Kinetic studies (e.g., in-situ FTIR monitoring) can identify intermediate stability issues. For example, reducing reaction time during the coupling step may prevent epimerization or degradation. High-throughput screening (HTS) of reaction conditions using automated platforms can accelerate optimization .

Q. What strategies are effective in resolving contradictions in reported biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition and cell viability assays) to confirm target engagement. For pharmacokinetic discrepancies, conduct comparative studies with radiolabeled analogs (e.g., 14C^{14} \text{C}-acetamide) to track absorption and metabolism. Meta-analyses of published data with strict inclusion criteria (e.g., purity >95%) can clarify trends .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

  • Methodological Answer : Use OECD guidelines for environmental persistence (e.g., hydrolysis half-life at pH 4–9). Biodegradation studies under aerobic/anaerobic conditions with soil or water microcosms can assess breakdown products. Ecotoxicity testing on model organisms (e.g., Daphnia magna for aquatic toxicity) should follow ISO protocols. Computational tools like EPI Suite predict bioaccumulation potential based on logP values .

Q. What advanced computational methods can predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases or GPCRs) identifies potential binding pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) refine binding poses and calculate free energy changes (MM-PBSA/GBSA). QSAR models trained on structurally related pyridazinone derivatives improve affinity predictions. Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Notes on Evidence Utilization

  • Synthesis & Characterization : and provide frameworks for multi-step synthesis and purification.
  • Safety Protocols : , and 10 outline critical handling procedures.
  • Environmental Impact : supports ecotoxicological testing methodologies.
  • Data Contradictions : highlights strategies for resolving biological activity discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.